Cas no 1109791-90-3 (3-Bromo-4-methoxyphenylboronic acid)

3-Bromo-4-methoxyphenylboronic acid 化学的及び物理的性質
名前と識別子
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- 3-bromo-4-methoxyphenylboronic acid
- (3-Bromo-4-methoxyphenyl)boronic acid
- 3-Bromo-4-methoxyphenylboronic acid
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- MDL: MFCD22491247
- インチ: 1S/C7H8BBrO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3
- InChIKey: LTFQTEKWUJUYEN-UHFFFAOYSA-N
- SMILES: BrC1C=C(B(O)O)C=CC=1OC
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- トポロジー分子極性表面積: 49.7
3-Bromo-4-methoxyphenylboronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB517027-1 g |
3-Bromo-4-methoxyphenylboronic acid |
1109791-90-3 | 1g |
€666.90 | 2023-04-17 | ||
abcr | AB517027-500 mg |
3-Bromo-4-methoxyphenylboronic acid |
1109791-90-3 | 500MG |
€490.40 | 2023-04-17 | ||
Chemenu | CM204921-1g |
(3-Bromo-4-methoxyphenyl)boronic acid |
1109791-90-3 | 97% | 1g |
$559 | 2021-06-16 | |
Ambeed | A918319-1g |
(3-Bromo-4-methoxyphenyl)boronic acid |
1109791-90-3 | 97% | 1g |
$582.0 | 2024-04-26 | |
A2B Chem LLC | AJ74784-250mg |
(3-Bromo-4-methoxyphenyl)boronic acid |
1109791-90-3 | 97% | 250mg |
$219.00 | 2024-04-20 | |
A2B Chem LLC | AJ74784-500mg |
(3-Bromo-4-methoxyphenyl)boronic acid |
1109791-90-3 | 97% | 500mg |
$298.00 | 2024-04-20 | |
abcr | AB517027-250mg |
3-Bromo-4-methoxyphenylboronic acid; . |
1109791-90-3 | 250mg |
€277.80 | 2025-02-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1260274-1g |
3-Bromo-4-methoxyphenylboronic acid |
1109791-90-3 | 97% | 1g |
¥5467.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y0999749-1g |
(3-bromo-4-methoxyphenyl)boronic acid |
1109791-90-3 | 95% | 1g |
$700 | 2024-08-02 | |
A2B Chem LLC | AJ74784-5g |
(3-Bromo-4-methoxyphenyl)boronic acid |
1109791-90-3 | 97% | 5g |
$1347.00 | 2024-04-20 |
3-Bromo-4-methoxyphenylboronic acid 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
3-Bromo-4-methoxyphenylboronic acidに関する追加情報
3-Bromo-4-Methoxyphenylboronic Acid: A Comprehensive Overview
3-Bromo-4-methoxyphenylboronic acid, with the CAS number 1109791-90-3, is a versatile compound that has garnered significant attention in the fields of organic synthesis, drug discovery, and materials science. This compound is a derivative of phenylboronic acid, featuring a bromine atom at the 3-position and a methoxy group at the 4-position on the aromatic ring. Its unique structure endows it with reactivity that makes it a valuable building block in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
The synthesis of 3-bromo-4-methoxyphenylboronic acid typically involves multi-step processes, often starting from bromobenzene derivatives or through directed metallation strategies. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. For instance, researchers have explored the use of palladium catalysts to facilitate the coupling reactions, which has significantly improved the yield and quality of this compound.
In terms of applications, 3-bromo-4-methoxyphenylboronic acid is widely used in the construction of biaryl compounds, which are critical intermediates in pharmaceuticals and agrochemicals. Its ability to undergo cross-coupling reactions with aryl halides has made it indispensable in the synthesis of complex molecules with high structural diversity. For example, it has been employed in the development of novel kinase inhibitors and GPCR modulators, showcasing its potential in drug discovery.
Recent studies have also highlighted the role of 3-bromo-4-methoxyphenylboronic acid in materials science, particularly in the synthesis of organic semiconductors and optoelectronic materials. By incorporating this compound into conjugated systems, researchers have achieved enhanced charge transport properties and improved device performance in organic light-emitting diodes (OLEDs) and solar cells.
The structural versatility of 3-bromo-4-methoxyphenylboronic acid is further exemplified by its use in click chemistry and other modular assembly strategies. These approaches allow for rapid prototyping of new compounds, accelerating the discovery process in both academia and industry. Moreover, its compatibility with various functional groups makes it a preferred choice for constructing libraries of compounds for high-throughput screening.
In conclusion, 3-bromo-4-methoxyphenylboronic acid, CAS number 1109791-90-3, stands as a pivotal compound in modern chemical research. Its applications span across multiple disciplines, driven by continuous advancements in synthetic methodologies and its inherent reactivity. As research progresses, this compound is expected to play an even more prominent role in developing innovative solutions across diverse fields.
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